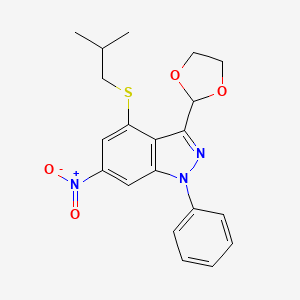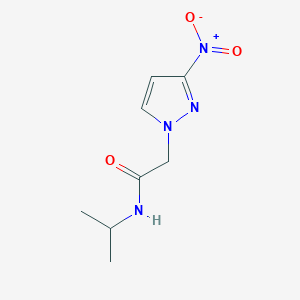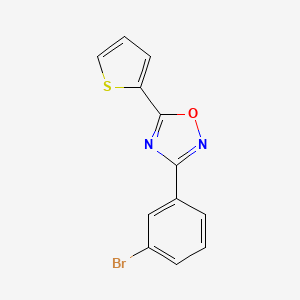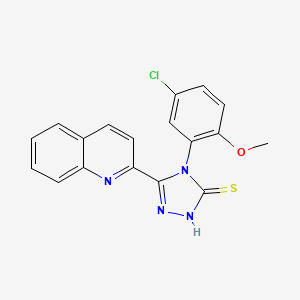
3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole
Übersicht
Beschreibung
3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole, also known as DY131, is a novel compound that has been gaining attention in the scientific community for its potential applications in research. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole is not fully understood, but it has been found to interact with various proteins and enzymes in cells. 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole has been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth and survival. 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole may alter cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole has been found to have unique biochemical and physiological effects. In cancer cells, 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole has been shown to induce apoptosis and inhibit cell growth by altering various cellular processes, including cell cycle regulation, DNA damage response, and protein synthesis. In neurodegenerative diseases, 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation and improving mitochondrial function. In infectious diseases, 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole has been shown to have antimicrobial activity by disrupting the cell wall of bacteria and inhibiting fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole has several advantages for lab experiments, including its potency and specificity for certain cellular processes. However, 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole also has limitations, including its solubility and stability, which may affect its efficacy in certain experiments. Additionally, 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole. One area of research could focus on optimizing the synthesis method of 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole to improve its solubility and stability. Another area of research could investigate the pharmacokinetics and toxicity of 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole in vivo to determine its potential as a therapeutic agent. Additionally, further research could explore the potential applications of 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole in other scientific research areas, such as immunology and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and infectious diseases. In cancer research, 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neuroscience, 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole has been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. In infectious diseases, 3-(1,3-dioxolan-2-yl)-4-(isobutylthio)-6-nitro-1-phenyl-1H-indazole has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Eigenschaften
IUPAC Name |
3-(1,3-dioxolan-2-yl)-4-(2-methylpropylsulfanyl)-6-nitro-1-phenylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13(2)12-28-17-11-15(23(24)25)10-16-18(17)19(20-26-8-9-27-20)21-22(16)14-6-4-3-5-7-14/h3-7,10-11,13,20H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUNTHXWAXUQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC(=CC2=C1C(=NN2C3=CC=CC=C3)C4OCCO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B3501923.png)


![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl but-2-enoate](/img/structure/B3501932.png)

![N-(4-{[(4-tert-butylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B3501941.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B3501968.png)
![ethyl 4-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-1-piperidinecarboxylate](/img/structure/B3501978.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3501983.png)
![4-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B3501999.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxophthalazin-2(1H)-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3502014.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B3502018.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3502020.png)